molecular formula C8H8ClN3OS B1353429 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 869634-07-1

7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B1353429
CAS No.: 869634-07-1
M. Wt: 229.69 g/mol
InChI Key: LSOANKRIPGZQFX-UHFFFAOYSA-N
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Description

7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring The presence of a chloromethyl group at the 7th position and an ethyl group at the 2nd position further distinguishes this compound

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA, potentially interfering with replication and transcription processes .

Cellular Effects

The effects of this compound on cells are profound. It can induce apoptosis, a process of programmed cell death, in cancer cells, thereby inhibiting tumor growth. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can inhibit enzyme activity or activate certain pathways, depending on the target. For example, by binding to DNA, it can prevent the replication of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it may exhibit strong inhibitory effects on cell proliferation and enzyme activity. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound can degrade under certain conditions, leading to a reduction in its efficacy. Long-term exposure to this compound can also result in adaptive cellular responses, potentially diminishing its impact .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic effects, such as tumor suppression. At higher doses, toxic effects can become apparent, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This interaction can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, potentially altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound may also accumulate in certain tissues, depending on its affinity for specific biomolecules. The distribution of this compound can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of various derivatives by modifying the substituents on the thiadiazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave-assisted multi-component reactions under solvent-free conditions . This green chemistry approach not only enhances the reaction efficiency but also minimizes the environmental impact by reducing the use of hazardous solvents.

Chemical Reactions Analysis

Types of Reactions

7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by other functional groups, leading to a variety of substituted thiadiazolo-pyrimidines .

Properties

IUPAC Name

7-(chloromethyl)-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3OS/c1-2-6-11-12-7(13)3-5(4-9)10-8(12)14-6/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOANKRIPGZQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=O)C=C(N=C2S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427872
Record name 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869634-07-1
Record name 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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